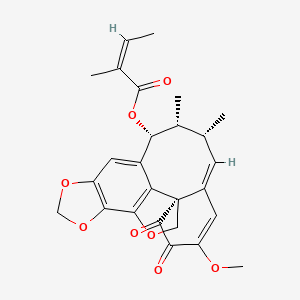

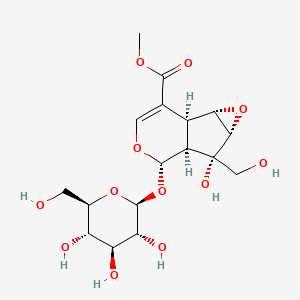

fusarielin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

fusarielin A is a natural product found in Fusarium, Aspergillus, and Fusarium tricinctum with data available.

Applications De Recherche Scientifique

Estrogenic Effects in Cancer Research

Fusarielin A, among other fusarielins, has been identified as a mycoestrogen, compounds from fungi that bind to estrogen receptors and induce an estrogenic response in targeted cells. Studies have shown that fusarielins, including fusarielin A, stimulate cell proliferation in MCF-7 breast cancer cells, suggesting their role as weak mycoestrogens. This effect is specific to cells with estrogen receptors, as seen in MCF-7 cells but not in cells lacking estrogen receptors. The stimulation by fusarielins was also prevented when combined with an estrogen receptor antagonist, indicating their mode of action through estrogen receptor binding (Sondergaard et al., 2012).

Anti-Angiogenic and Anti-Proliferative Properties

Fusarielin A has demonstrated anti-angiogenic activity, particularly in the human umbilical vein endothelial cell (HUVEC) tube formation assay. This suggests its potential use in inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. Structural development studies of fusarielin A have pointed out the importance of its hydroxyl groups in its molecular structure. Researchers have used derivatives of fusarielin A to examine its cellular distribution and biological behavior, providing insights into its anti-proliferative effects (Fujimoto et al., 2008).

Antifungal Antibiotic Properties

Fusarielin A, along with other fusarielins, has been isolated from Fusarium species and shown significant antifungal activity. This includes activity against Pyricularia oryzae, a plant pathogen. Such properties make fusarielin A a candidate for developing new antifungal agents, which could be important in both agricultural and clinical settings (Gai et al., 2007).

Biosynthetic Studies and Production

Research has also focused on understanding the biosynthetic pathways of fusarielins in Fusarium species. Studies have identified specific conditions that promote the production of fusarielins, such as the type of carbon and nitrogen sources. This is crucial for harnessing fusarielin A and related compounds for potential therapeutic applications. Additionally, the detection of fusarielin H in wheat spikes infected with Fusarium graminearum suggests that fusarielins are produced during infection, which could have implications for food safety (Sørensen et al., 2013).

Binding Proteins and Mechanism of Action

Further studies have identified the binding proteins of fusarielin A as actin and tubulin, providing insights into its mechanism of action at the molecular level. Understanding how fusarielin A interacts with these proteins can aid in the development of targeted therapies, particularly in cancer research where actin and tubulin play crucial roles in cell division and structure (Noguchi-Yachide et al., 2010).

Propriétés

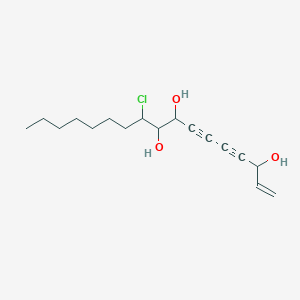

Formule moléculaire |

C25H38O4 |

|---|---|

Poids moléculaire |

402.6 g/mol |

Nom IUPAC |

(2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |

InChI |

InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1 |

Clé InChI |

LRMWKBJDHOHUEZ-HCZQMODJSA-N |

SMILES isomérique |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |

SMILES canonique |

CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(C(C)CO)O |

Synonymes |

fusarielin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cycloheptyl-1-[4-(4-fluoro-phenoxy)-benzyl]-3-(2,4,6-trimethyl-phenyl)-urea](/img/structure/B1251657.png)